Nuarimol-d4

Description

BenchChem offers high-quality Nuarimol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nuarimol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

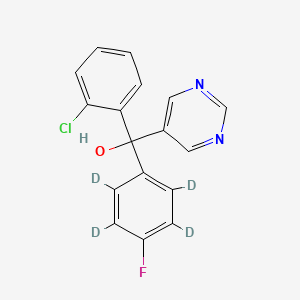

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClFN2O |

|---|---|

Molecular Weight |

318.8 g/mol |

IUPAC Name |

(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol |

InChI |

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D |

InChI Key |

SAPGTCDSBGMXCD-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Nuarimol-d4: Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and structure of Nuarimol-d4, a deuterated analog of the fungicide Nuarimol. Given that Nuarimol-d4 is primarily utilized as an internal standard in analytical chemistry, this guide focuses on its physicochemical characteristics and its application in quantitative analysis workflows. The data for the parent compound, Nuarimol, is included for comparative purposes.

Chemical Properties and Structure

Nuarimol is a systemic fungicide belonging to the pyrimidine class.[1][2] Its deuterated isotopologue, Nuarimol-d4, is synthesized to serve as an ideal internal standard for mass spectrometry-based quantification of Nuarimol. The incorporation of four deuterium atoms results in a molecule that is chemically identical to Nuarimol but has a higher mass, allowing it to be distinguished by a mass spectrometer. This ensures that the standard experiences similar ionization and fragmentation behavior as the analyte, as well as comparable behavior during sample extraction and chromatography, thereby correcting for variations in the analytical process.[3][4]

While the exact location of deuteration can vary between different commercial batches, a common synthesis strategy involves the substitution of hydrogen atoms on one of the aromatic rings. For the purposes of this guide, Nuarimol-d4 is represented with deuteration on the fluorophenyl ring.

The following table summarizes the key chemical properties of Nuarimol and its deuterated analog, Nuarimol-d4.

| Property | Nuarimol | Nuarimol-d4 (Fluorophenyl-d4) (Calculated) | Data Source |

| IUPAC Name | (2-chlorophenyl)-(4-fluorophenyl)pyrimidin-5-ylmethanol | (2-chlorophenyl)-(4-fluorophenyl-d4)pyrimidin-5-ylmethanol | [5] |

| Molecular Formula | C₁₇H₁₂ClFN₂O | C₁₇H₈D₄ClFN₂O | [5][6] |

| CAS Number | 63284-71-9 | Not Available | [6] |

| Molecular Weight ( g/mol ) | 314.74 | 318.77 | [2][6] |

| Exact Mass (Da) | 314.0622189 | 318.08731 | [5] |

| Melting Point | 126 °C | Not Available | [6] |

| Boiling Point (Predicted) | 475.2 ± 40.0 °C | Not Available | [6] |

The diagram below illustrates the chemical structure of Nuarimol-d4, with the deuterium atoms located on the 4-fluorophenyl ring.

Caption: Chemical structure of Nuarimol-d4.

Experimental Protocols

Nuarimol-d4's primary role is as an internal standard (IS) in quantitative analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[3]

This protocol outlines a typical workflow for the quantification of Nuarimol in a complex matrix (e.g., environmental, agricultural, or biological samples).

-

Sample Preparation:

-

A known mass or volume of the sample is measured into an extraction tube.

-

A precise and known amount of Nuarimol-d4 internal standard solution is added (spiked) into the sample.[7]

-

An appropriate extraction solvent (e.g., acetonitrile) is added to the sample.[7]

-

The sample is homogenized or agitated to ensure thorough extraction of the analyte (Nuarimol) and the IS.[7]

-

The mixture is centrifuged to separate solid debris from the liquid extract.[7]

-

-

Extract Clean-up (Optional but Recommended):

-

The supernatant (liquid extract) is transferred to a clean tube.

-

A clean-up step, such as dispersive solid-phase extraction (d-SPE), may be performed to remove matrix interferences like lipids or pigments.

-

-

LC-MS/MS Analysis:

-

The final extract is transferred to an autosampler vial for injection into the LC-MS/MS system.[7]

-

The LC system separates Nuarimol and Nuarimol-d4 from other components in the extract. Due to their similar chemical nature, they will have nearly identical retention times.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Nuarimol and Nuarimol-d4 are monitored.

-

-

Data Analysis:

-

The peak areas for both the Nuarimol analyte and the Nuarimol-d4 internal standard are integrated.

-

A response ratio is calculated (Area of Analyte / Area of IS).

-

This response ratio is plotted against the known concentrations of calibration standards to generate a calibration curve.

-

The concentration of Nuarimol in the unknown sample is determined by interpolating its response ratio on the calibration curve.

-

Signaling Pathways and Mechanism of Action

Nuarimol itself is not known to be directly involved in mammalian signaling pathways. Its fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is a critical component in the sterol biosynthesis pathway in fungi. This inhibition disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to cell death. There is no evidence to suggest that Nuarimol-d4, as an analytical standard, has a different mechanism of action or interacts with biological pathways.

Visualizations

The following diagram illustrates the logical flow of a typical quantitative analysis experiment using Nuarimol-d4 as an internal standard.

Caption: Workflow for Nuarimol quantification using a deuterated internal standard.

References

- 1. Crystal structure of nuarimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of nuarimol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NUARIMOL CAS#: 63284-71-9 [m.chemicalbook.com]

- 7. lcms.cz [lcms.cz]

Nuarimol-d4: A Technical Guide for Analytical and Research Applications

This in-depth technical guide provides essential information on Nuarimol-d4, a deuterated internal standard for the quantitative analysis of Nuarimol. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines the material's specifications, analytical methodologies, and quality control workflows.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for a certified reference material like Nuarimol-d4 provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical quantitative data found on a CoA for Nuarimol-d4, presented for easy comparison.

| Parameter | Specification |

| Chemical Information | |

| Chemical Name | (2-Chlorophenyl)(4-fluorophenyl-d4)(pyrimidin-5-yl)methanol |

| Molecular Formula | C₁₇H₈D₄ClFN₂O[1] |

| Molecular Weight | 318.77 g/mol [1] |

| CAS Number (Unlabeled) | 63284-71-9[1] |

| Physical Properties | |

| Appearance | White to off-white solid |

| Format | Neat[1] |

| Analytical Data | |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99% atom % D |

| Deuterium Incorporation | ≥98% (d₄) |

| Identity | Confirmed by ¹H-NMR, MS, and IR |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols

The following sections detail the methodologies for key experiments performed to certify the quality of Nuarimol-d4.

-

Objective: To confirm the molecular weight of Nuarimol-d4.

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI).

-

Method:

-

A dilute solution of Nuarimol-d4 is prepared in a suitable solvent such as acetonitrile or methanol.

-

The solution is infused into the ESI-HRMS system.

-

Mass spectra are acquired in positive ion mode.

-

The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass.

-

-

Objective: To determine the chemical purity of the Nuarimol-d4 neat material.

-

Instrumentation: HPLC system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Procedure: A known concentration of Nuarimol-d4 is injected, and the peak area is measured. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

-

Objective: To confirm the positions of deuterium labeling and determine the isotopic enrichment.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

The Nuarimol-d4 sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H-NMR and ¹³C-NMR spectra are acquired.

-

The absence of signals in the ¹H-NMR spectrum at the positions corresponding to the deuterated phenyl ring confirms the location of the deuterium labels.

-

Integration of the remaining proton signals is used to calculate the percentage of deuterium incorporation.

-

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, analysis, and certification of Nuarimol-d4 as a certified reference material.

Caption: Quality control workflow for Nuarimol-d4.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Science

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles and applications of deuterated internal standards, a cornerstone of modern analytical chemistry that elevates the reliability and robustness of quantitative assays. By providing a stable and predictable reference point within complex biological matrices, deuterated internal standards have become an indispensable tool for researchers and scientists striving for the highest quality data.

The Fundamental Role of Internal Standards

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the workflow, from sample preparation and extraction to chromatographic separation and ionization.[1] An internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for this variability.[2] Ideally, the IS should mimic the physicochemical properties of the analyte of interest as closely as possible to experience similar variations during the analytical process.[2]

Why Deuterated Internal Standards Reign Supreme

While structurally similar analogues can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in bioanalysis.[2][3] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical structures ensure they behave almost identically during the analytical process.[4]

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing steps. A deuterated internal standard, added at the beginning of the workflow, accounts for these losses.

-

Improved Precision and Accuracy: By correcting for various sources of error, deuterated internal standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[5]

Quantitative Data Presentation: The Impact of a Deuterated Internal Standard

The transformative effect of using a deuterated internal standard on the quality of bioanalytical data is best illustrated through direct comparison. The following table summarizes the accuracy and precision of an LC-MS/MS assay for the anticancer agent kahalalide F using both a structural analogue internal standard and a deuterated (D8) stable isotope-labeled internal standard.

| Internal Standard Type | Mean Bias (%) | Standard Deviation | n |

| Analogous Internal Standard | 96.8 | 8.6 | 284 |

| Deuterated (D8) Internal Standard | 100.3 | 7.6 | 340 |

Data sourced from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.[3]

As the data clearly demonstrates, the use of the deuterated internal standard resulted in a mean bias much closer to the ideal 100% and a lower standard deviation, indicating significantly improved accuracy and precision.[3]

Experimental Protocols: A Representative Bioanalytical Workflow

This section provides a detailed, representative protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a composite of best practices and common procedures found in the scientific literature.[6][7][8]

Materials and Reagents

-

Blank human plasma (with appropriate anticoagulant)

-

Analyte reference standard

-

Deuterated internal standard

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

-

Reconstitution solvent (e.g., 50:50 methanol:water)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated internal standard in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create working solutions for calibration standards and quality control samples. Prepare a working solution of the deuterated internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

To each tube, add a 100 µL aliquot of the corresponding plasma sample (blank, spiked, or unknown).

-

Add 20 µL of the deuterated internal standard working solution to all tubes except for the blank plasma.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each tube.

-

Vortex mix vigorously for 1 minute to precipitate proteins.[7]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of reconstitution solvent.

-

Vortex mix and centrifuge briefly before placing the samples in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Mandatory Visualizations: Diagrams of Key Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the logical flow of a typical bioanalytical workflow and the principle of using a deuterated internal standard.

Caption: A high-level overview of a typical bioanalytical workflow.

Caption: The principle of correction using a deuterated internal standard.

Conclusion

Deuterated internal standards are a powerful and essential tool in modern quantitative analysis. Their ability to mimic the behavior of the analyte of interest while being distinguishable by mass spectrometry allows for the effective correction of matrix effects and procedural variability. This ultimately leads to more accurate, precise, and reliable data, which is critical for informed decision-making in drug development, clinical diagnostics, and various other scientific disciplines. The adoption of deuterated internal standards represents a commitment to the highest standards of analytical quality and data integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

The Principle of Isotope Dilution Mass Spectrometry: An In-depth Technical Guide

Isotope Dilution Mass Spectrometry (IDMS) stands as a cornerstone analytical technique for precise and accurate quantification of a wide array of analytes, from small molecules in complex biological matrices to proteins in intricate cellular systems. Its robustness and high fidelity have established it as a reference method in clinical chemistry, drug development, and proteomics. This guide provides a comprehensive overview of the core principles of IDMS, detailed experimental protocols, and quantitative performance data, tailored for researchers, scientists, and drug development professionals.

Core Principle

The fundamental principle of Isotope Dilution Mass Spectrometry lies in the addition of a known amount of an isotopically labeled form of the analyte, known as the internal standard or "spike," to a sample containing an unknown quantity of the native, or "light," analyte.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[2]

After the spike is added to the sample, it is allowed to equilibrate, creating a homogenous mixture of the labeled and unlabeled analyte. This mixture is then subjected to mass spectrometry analysis. The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities of the native analyte and the internal standard, the exact amount of the analyte in the original sample can be calculated with high precision and accuracy.[1][3] This ratiometric measurement is the key to the power of IDMS, as it corrects for sample loss during preparation and variations in instrument response.

The following diagram illustrates the fundamental principle of Isotope Dilution Mass Spectrometry.

Quantitative Performance of IDMS

IDMS is renowned for its exceptional accuracy and precision. The use of a chemically identical internal standard that co-behaves with the analyte throughout the analytical process minimizes errors associated with sample preparation and matrix effects.[4]

| Performance Metric | Typical Range | Key Influencing Factors |

| Accuracy | Relative bias < 1-5% | Purity and concentration accuracy of the isotopic standard, degree of equilibration between spike and analyte, potential for isobaric interferences. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 5% | Homogeneity of the sample-spike mixture, stability of the mass spectrometer, signal-to-noise ratio. |

| Limit of Detection (LOD) | pg to ng/mL | Ionization efficiency of the analyte, background noise of the instrument, sample matrix. |

| Limit of Quantification (LOQ) | pg to ng/mL | Similar to LOD, with the added requirement of acceptable precision and accuracy. |

Table 1: Summary of typical quantitative performance metrics for Isotope Dilution Mass Spectrometry.

Experimental Protocols

The successful implementation of IDMS requires careful attention to detail in the experimental protocol. Below are generalized yet detailed methodologies for two common applications of IDMS in drug development and proteomics.

Protocol 1: Quantification of a Small Molecule Drug in Plasma

This protocol outlines the steps for quantifying a small molecule drug in a plasma matrix using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Plasma sample containing the drug of interest.

-

Certified isotopically labeled internal standard of the drug.

-

High-purity solvents (e.g., acetonitrile, methanol, water).

-

Formic acid or ammonium acetate for mobile phase modification.

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

2. Sample Preparation:

-

Spiking: To a known volume of plasma sample (e.g., 100 µL), add a precise volume of the isotopically labeled internal standard solution at a known concentration.

-

Equilibration: Gently vortex the mixture for 1-2 minutes to ensure complete equilibration between the drug and the internal standard.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins.

-

Extraction (Alternative): For cleaner samples, perform solid-phase extraction. Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto an appropriate HPLC or UPLC column to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native drug and the isotopically labeled internal standard.

-

Data Acquisition: Acquire the data, monitoring the signal intensities for the defined MRM transitions over the chromatographic run.

4. Data Analysis and Quantification:

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Determine the concentration of the drug in the original plasma sample using a calibration curve prepared by spiking known amounts of the drug and a fixed amount of the internal standard into a blank plasma matrix.

Protocol 2: Absolute Quantification of a Protein in a Cell Lysate

This protocol describes the use of IDMS for the absolute quantification of a target protein in a complex cell lysate, often referred to as Absolute Quantification (AQUA) proteomics.

1. Materials and Reagents:

-

Cell lysate containing the protein of interest.

-

Synthetic, stable isotope-labeled peptide standard (AQUA peptide) corresponding to a unique tryptic peptide of the target protein.

-

Denaturing and reducing agents (e.g., urea, dithiothreitol).

-

Alkylation agent (e.g., iodoacetamide).

-

Trypsin or other suitable protease.

-

Solvents and reagents for solid-phase extraction (e.g., C18 cartridges).

2. Sample Preparation:

-

Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the cell lysate using a high concentration of urea. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide.

-

Spiking with AQUA Peptide: Add a known amount of the AQUA peptide to the protein lysate.

-

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.

-

Peptide Cleanup: Acidify the peptide mixture and desalt it using a C18 SPE cartridge to remove salts and other interfering substances.

-

Evaporation and Reconstitution: Elute the peptides from the SPE cartridge, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the complex peptide mixture using a nano-flow liquid chromatography system with a reversed-phase column.

-

Mass Spectrometric Detection: Use a high-resolution mass spectrometer operating in MRM or Parallel Reaction Monitoring (PRM) mode to specifically detect and quantify the native tryptic peptide and its corresponding AQUA peptide standard.

4. Data Analysis and Quantification:

-

Peak Integration: Integrate the chromatographic peaks for the selected fragment ions of both the native peptide and the AQUA peptide.

-

Ratio Calculation: Calculate the peak area ratio of the native peptide to the AQUA peptide.

-

Protein Quantification: Based on this ratio and the known amount of the spiked AQUA peptide, calculate the absolute amount of the target peptide in the sample. This value can then be used to determine the absolute abundance of the target protein.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for Isotope Dilution Mass Spectrometry in a drug metabolism study.

Logical Relationships: Single vs. Double Isotope Dilution

While the single isotope dilution method described above is widely used, a more advanced technique known as double isotope dilution mass spectrometry (ID²MS) can offer even higher accuracy by eliminating the need for a well-characterized isotopic standard. In ID²MS, the isotopically labeled standard is calibrated against a primary standard of the native analyte.

The following diagram illustrates the logical relationship and key differences between single and double isotope dilution mass spectrometry.

References

An In-depth Technical Guide on the Core Mechanism of Action of Nuarimol Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuarimol is a pyrimidine-based fungicide renowned for its efficacy against a wide spectrum of phytopathogenic fungi. Its primary mechanism of action lies in the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This guide provides a comprehensive technical overview of the molecular and biochemical interactions of Nuarimol, with a focus on its enantioselective bioactivity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of antifungal agents.

Introduction

Nuarimol, chemically known as (±)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol, is a member of the demethylase inhibitor (DMI) class of fungicides. DMIs are pivotal in agriculture for the control of various fungal diseases. The core function of these fungicides, including Nuarimol, is the targeted inhibition of a key enzyme in the fungal sterol biosynthesis pathway, leading to cytotoxic effects and the cessation of fungal growth. Recent studies have highlighted the significance of stereochemistry in the bioactivity of Nuarimol, with one enantiomer exhibiting significantly greater fungicidal potency.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of Nuarimol is primarily attributed to its role as a potent inhibitor of the ergosterol biosynthesis pathway, a metabolic route essential for the formation and function of fungal cell membranes.

The Ergosterol Biosynthesis Pathway

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol. Lanosterol then undergoes a series of demethylation, isomerization, and desaturation reactions to yield ergosterol.

Target Enzyme: Sterol 14α-Demethylase (CYP51)

Nuarimol specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

Molecular Interaction with CYP51

Nuarimol, like other DMI fungicides, is a non-competitive inhibitor of CYP51. The pyrimidine nitrogen atom (N-3) of Nuarimol binds to the heme iron atom in the active site of the CYP51 enzyme. This coordination bond prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation process.

Consequences of CYP51 Inhibition

The inhibition of CYP51 by Nuarimol leads to two major downstream effects that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of mature ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol and eburicol. These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, further impairing membrane function and leading to cell death.

The overall mechanism of action is depicted in the following signaling pathway diagram:

Enantioselectivity of Nuarimol

Nuarimol is a chiral molecule and exists as a racemic mixture of two enantiomers: R-(+)-Nuarimol and S-(-)-Nuarimol. Recent research has demonstrated a significant difference in the antifungal activity of these enantiomers.

Differential Bioactivity

Studies have shown that the R-(+)-enantiomer of Nuarimol exhibits significantly greater potency against a range of phytopathogenic fungi compared to the S-(-)-enantiomer and the racemic mixture.[2] The R-(+)-enantiomer is reported to be approximately 1.4 to 3.5 times more potent than racemic Nuarimol and 4.5 to 51.4 times more potent than the S-(-)-enantiomer against seven different phytopathogenic fungi.[2] This highlights that the R-(+)-enantiomer is the primary contributor to the overall fungicidal activity of Nuarimol.[2]

Molecular Docking and Binding Affinity

The enhanced activity of the R-(+)-enantiomer is attributed to its stronger binding affinity to the active site of the target enzyme, CYP51. Molecular docking analyses have revealed that R-(+)-Nuarimol has a lower binding energy compared to S-(-)-Nuarimol, indicating a more stable and favorable interaction with the enzyme.

| Enantiomer | Binding Energy (kcal/mol) |

| R-(+)-Nuarimol | -7.42[2] |

| S-(-)-Nuarimol | -7.36[2] |

Table 1: Molecular docking energies of Nuarimol enantiomers with CYP51.

The stronger binding of the R-(+)-enantiomer leads to more effective inhibition of CYP51, resulting in a more pronounced disruption of ergosterol biosynthesis and consequently, greater antifungal efficacy.[2]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to elucidate the mechanism of action of Nuarimol.

Quantification of Ergosterol Content by HPLC

This protocol is adapted from methodologies used for analyzing the effects of DMI fungicides on fungal sterol content.[3]

Objective: To quantify the total ergosterol content in fungal mycelia treated with Nuarimol to assess the inhibition of ergosterol biosynthesis.

Materials:

-

Fungal culture (e.g., Penicillium digitatum)

-

Yeast Glucose (YG) medium (15 g/L glucose, 5 g/L yeast extract)

-

Nuarimol (racemic and enantiomers)

-

Methanol (HPLC grade)

-

Potassium hydroxide (KOH)

-

n-Heptane

-

Sterile water

-

Ergosterol standard (Sigma-Aldrich)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Fungal Culture and Treatment:

-

Inoculate fungal spores into 50 mL of YG medium.

-

Incubate on a shaker at 25°C for 48 hours to allow for mycelial growth.

-

Introduce Nuarimol (at various concentrations) to the cultures and continue incubation for a specified period (e.g., 24 hours). A control group with no Nuarimol treatment should be included.

-

-

Mycelia Harvesting and Saponification:

-

Harvest the mycelia by filtration and wash with sterile water.

-

Dry the mycelia and record the dry weight.

-

To the dried mycelia, add 2 mL of 25% alcoholic potassium hydroxide (w/v in methanol).

-

Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the lipids.

-

-

Ergosterol Extraction:

-

After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the sample.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper n-heptane layer to a new tube.

-

Evaporate the n-heptane to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Re-dissolve the dried extract in a known volume of methanol.

-

Inject the sample into the HPLC system.

-

Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with 100% methanol as the mobile phase at a flow rate of 1 mL/min.

-

Detect ergosterol by UV absorbance at 282 nm.[3]

-

Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of the ergosterol standard.

-

Fungal Cell Membrane Permeability Assay

This protocol utilizes fluorescent dyes to assess cell membrane integrity.

Objective: To determine the effect of Nuarimol on the permeability of the fungal cell membrane.

Materials:

-

Fungal culture

-

Phosphate-buffered saline (PBS)

-

Nuarimol

-

Propidium iodide (PI) solution

-

SYTOX Green solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fungal Culture and Treatment:

-

Grow fungal cells to the desired growth phase.

-

Wash and resuspend the cells in PBS.

-

Treat the cells with different concentrations of Nuarimol for a defined period. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

-

-

Staining:

-

Add PI or SYTOX Green to the cell suspensions to a final concentration of, for example, 10 µg/mL for PI.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Analysis:

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will exhibit red (PI) or green (SYTOX Green) fluorescence, while cells with intact membranes will not.

-

Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. Quantify the percentage of fluorescent (permeable) cells in each treatment group.

-

In Vitro CYP51 Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Nuarimol on CYP51 activity.

Objective: To determine the IC50 value of Nuarimol for the inhibition of CYP51.

Materials:

-

Recombinant fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

Nuarimol

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Quenching solution (e.g., strong acid or base)

-

Analytical system (e.g., HPLC or GC-MS) to detect the product

Procedure:

-

Reaction Setup:

-

In a microtiter plate or reaction tube, combine the reaction buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.

-

Add varying concentrations of Nuarimol.

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate, lanosterol.

-

Incubate for a specific time during which the reaction is linear.

-

-

Termination and Analysis:

-

Stop the reaction by adding a quenching solution.

-

Extract the sterols from the reaction mixture.

-

Analyze the extract using HPLC or GC-MS to quantify the amount of product formed (14-demethylated lanosterol).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Nuarimol concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Nuarimol concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Resistance Mechanisms

The emergence of fungal resistance to DMI fungicides, including Nuarimol, is a significant concern in agriculture. Several molecular mechanisms can confer resistance:[1]

-

Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for Nuarimol.

-

Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve effective inhibition.

-

Increased Efflux Pump Activity: Overexpression of genes encoding membrane transporters, such as ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Conclusion

Nuarimol is a highly effective fungicide that exerts its action through the specific inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately disrupting fungal cell membrane integrity and inhibiting growth. The bioactivity of Nuarimol is enantioselective, with the R-(+)-enantiomer demonstrating significantly higher potency due to its stronger binding affinity to CYP51. A thorough understanding of its mechanism of action, supported by the detailed experimental protocols provided, is essential for the development of new, more effective antifungal agents and for managing the challenge of fungicide resistance. Future research should focus on further elucidating the structural basis of Nuarimol's interaction with CYP51 from various fungal species and exploring strategies to overcome existing resistance mechanisms.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Enantioseparation, Absolute Configuration, and Enantioselective Bioactivity Mechanism of the Chiral Fungicide Nuarimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Nuarimol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuarimol, a systemic fungicide, has been utilized in agriculture for the control of a wide range of pathogenic fungi. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of Nuarimol. Due to the limited availability of specific quantitative data for Nuarimol in the public domain, this guide also draws upon data from its close structural analogue, Fenarimol, to infer potential degradation pathways. Standardized experimental protocols for assessing the environmental fate of pesticides are also detailed to provide a framework for future research.

Physicochemical Properties of Nuarimol

A compound's physicochemical properties are fundamental to understanding its behavior and distribution in the environment. The available data for Nuarimol is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂ClFN₂O | [1] |

| Molecular Weight | 314.7 g/mol | [1] |

| Water Solubility | 26 mg/L (at 25 °C) | |

| Vapor Pressure | 1.33 x 10⁻⁸ mmHg (at 25 °C) | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.69 | |

| Melting Point | 124-125 °C |

Note: Specific experimental data for vapor pressure and Log Kₒw were not available in the reviewed literature. The provided values are from predictive models or older literature and should be treated with caution.

Environmental Degradation Pathways

The degradation of Nuarimol in the environment is expected to occur through a combination of abiotic and biotic processes, with photolysis being a primary route of transformation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Based on available information, Nuarimol is considered to be stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9).

Quantitative Data:

Specific quantitative data for the hydrolysis half-life of Nuarimol were not found in the reviewed scientific literature.

Photolysis

Inferred Photodegradation Pathway of Nuarimol (based on Fenarimol data)

The photodegradation of Fenarimol in aqueous solutions has been shown to proceed through several reactions, including homolytic cleavage of the carbon-chlorine bond followed by cyclization.[2] Given the structural similarity, a similar pathway can be hypothesized for Nuarimol. The primary photoproducts are likely to involve modifications to the chlorophenyl and fluorophenyl rings, as well as the pyrimidine ring.

Caption: Hypothesized photolytic degradation pathway of Nuarimol.

Quantitative Data:

A specific photolysis half-life and quantum yield for Nuarimol are not available in the reviewed literature. For context, the photolysis half-life of Fenarimol in natural waters has been reported to be in the range of hours to days, depending on conditions such as salinity.[3]

Biodegradation

Biodegradation involves the breakdown of organic substances by microorganisms. This process is a critical fate determinant for many pesticides in soil and aquatic environments.

In the soil environment, Nuarimol is expected to be degraded by soil microorganisms. The rate of degradation is influenced by factors such as soil type, organic matter content, moisture, temperature, and the microbial population present.

Quantitative Data:

Specific half-life (DT₅₀) values for the aerobic and anaerobic biodegradation of Nuarimol in soil were not found in the reviewed literature.

In aquatic systems, Nuarimol can be degraded by microorganisms present in the water column and sediment.

Quantitative Data:

Specific half-life (DT₅₀) values for the biodegradation of Nuarimol in aquatic environments were not found in the reviewed literature.

Mobility and Adsorption in Soil

The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and therefore less mobile, while a low Koc value suggests higher mobility and a greater potential for leaching into groundwater.

Quantitative Data:

A specific soil adsorption coefficient (Koc) for Nuarimol was not found in the reviewed literature. Generally, compounds with a Log Kₒw like that of Nuarimol (3.69) are expected to have moderate to low mobility in soil.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the general methodologies for key degradation studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis

Objective: To determine the rate of abiotic degradation of a substance by hydrolysis at different pH values.

Methodology (based on OECD Guideline 111):

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: The test substance (radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound and any major degradation products.

-

Data Analysis: The rate of hydrolysis and the half-life (t₁/₂) are calculated for each pH.

Caption: Experimental workflow for a hydrolysis study.

Photolysis in Water

Objective: To determine the rate of degradation of a substance in water due to photolysis.

Methodology (based on OECD Guideline 316):

-

Preparation of Test Solution: A solution of the test substance is prepared in sterile, buffered water.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the parent compound and photoproducts.

-

Data Analysis: The rate of photolysis and the photolytic half-life are calculated. The quantum yield can also be determined.

References

- 1. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenarimol solar degradation pathways and photoproducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of photodegradation of the fungicide fenarimol in natural waters and in various salt solutions: salinity effects and mechanistic considerations | Estudo Geral [eg-fr.uc.pt]

Methodological & Application

Application Note: Isotope Dilution Assay for the Quantification of Nuarimol in Soil Samples

Abstract

This application note provides a detailed protocol for the quantitative analysis of the fungicide Nuarimol in soil samples using an isotope dilution assay (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Nuarimol-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction

Nuarimol is a systemic fungicide used to control a variety of fungal diseases on crops. Its persistence and potential for leaching into the soil necessitate sensitive and accurate monitoring methods. Isotope dilution analysis is a robust analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[1][2] This approach is particularly advantageous for complex matrices like soil, where significant signal suppression or enhancement can occur.[3] By adding a known amount of the isotopically labeled standard (e.g., Nuarimol-d4) at the beginning of the sample preparation, any loss of the native analyte during extraction and cleanup is compensated for by a proportional loss of the internal standard.[4][5] This document outlines the complete workflow, from soil sample collection and preparation to final analysis by LC-MS/MS.

Experimental Workflow

Figure 1. Experimental workflow for the isotope dilution assay of Nuarimol in soil.

Materials and Reagents

-

Nuarimol (analytical standard)

-

Nuarimol-d4 (deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Sodium chloride

-

Syringe filters (0.22 µm, PTFE)

Equipment

-

High-speed centrifuge

-

Vortex mixer

-

Mechanical shaker

-

Analytical balance

-

Sample pulverizer/grinder

-

2 mm sieve

-

LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Soil Sample Preparation

-

Drying: Spread the collected soil samples in a thin layer on a tray and allow them to air-dry at room temperature (20-25°C) for 48-72 hours, or until a constant weight is achieved.[6][7] Alternatively, samples can be dried in an oven at a temperature not exceeding 40°C to prevent thermal degradation of the analyte.[8]

-

Sieving: Once dried, pass the soil through a 2 mm sieve to remove stones, roots, and other large debris.[6][9][10]

-

Homogenization: Thoroughly mix the sieved soil to ensure a representative sample for analysis.[10] For long-term storage, keep the prepared soil in a cool, dark, and dry place.

Extraction and Cleanup (QuEChERS-based)

-

Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a precise volume of the Nuarimol-d4 internal standard solution in methanol to the soil sample to achieve a final concentration of 50 µg/kg.

-

Hydration: Add 10 mL of ultrapure water to the tube and vortex for 30 seconds to moisten the soil.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a mechanical shaker.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

-

Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source operating in positive ion mode.

-

Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Gradient Program: A typical gradient would be:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Nuarimol and Nuarimol-d4 in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The performance of the method should be validated by assessing linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ).

| Parameter | Nuarimol |

| Linearity Range | 1 - 500 µg/L[3] |

| Correlation Coefficient (r²) | >0.99 |

| Mean Recovery (%) | 76.5 - 103%[3] |

| Repeatability (RSDr, %) | 2.1 - 9.0%[3] |

| Reproducibility (RSDR, %) | 4.2 - 11.8%[3] |

| Limit of Quantification (LOQ) | 5 µg/kg[3] |

| Matrix Effect | Signal suppression observed in soil extracts[3] |

Table 1. Summary of quantitative data for the analysis of Nuarimol in soil.

Signaling Pathways and Logical Relationships

The core principle of isotope dilution analysis relies on the consistent chemical behavior of the analyte and its isotopically labeled counterpart throughout the analytical process.

Figure 2. Principle of Isotope Dilution Assay.

Conclusion

The described isotope dilution assay using a deuterated internal standard provides a highly reliable and accurate method for the quantification of Nuarimol in soil samples. The detailed protocol for sample preparation, extraction, cleanup, and LC-MS/MS analysis, along with the validation data, demonstrates the robustness of this approach for environmental monitoring and research applications. The use of an isotopically labeled internal standard effectively mitigates matrix-induced inaccuracies, ensuring high-quality data.

References

- 1. Application and validation of isotope dilution method (IDM) for predicting bioavailability of hydrophobic organic contaminants in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 7. google.com [google.com]

- 8. canr.msu.edu [canr.msu.edu]

- 9. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]

- 10. mpbio.com [mpbio.com]

Application Note: Quantification of Nuarimol Residues in Fruit using Nuarimol-d4 Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Nuarimol residues in various fruit matrices. The procedure utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and compensate for matrix effects, a stable isotope-labeled internal standard, Nuarimol-d4, is employed. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Nuarimol is a systemic fungicide used to control a variety of fungal diseases on fruits and other crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to protect consumer health. Accurate and reliable analytical methods are therefore essential for monitoring Nuarimol residues in fruit samples. The use of an isotopically labeled internal standard, such as Nuarimol-d4, is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrumental response. This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Nuarimol in fruit, incorporating Nuarimol-d4 as an internal standard.

Experimental

Materials and Reagents

-

Nuarimol analytical standard (≥98% purity)

-

Nuarimol-d4 internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

-

LC vials

Instrumentation

-

High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Analytical column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Homogenizer/blender

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Standard Preparation

-

Nuarimol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Nuarimol standard and dissolve in 10 mL of methanol.

-

Nuarimol-d4 Stock Solution (100 µg/mL): Accurately weigh 1 mg of Nuarimol-d4 standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Nuarimol stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Nuarimol-d4 stock solution with acetonitrile.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking blank fruit extract with the Nuarimol working standard solutions and a constant concentration of the Nuarimol-d4 internal standard spiking solution. A typical calibration curve may range from 1 to 500 µg/L.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative portion of the fruit sample.

-

Extraction:

-

Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL Nuarimol-d4 internal standard spiking solution.

-

Add the QuEChERS extraction salt packet.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute Nuarimol, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored.[1]

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Nuarimol | 315.0 | 252.1 | 81.0 |

| Nuarimol-d4 | 319.0 | 256.1 | 81.0 |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Nuarimol in a representative fruit matrix (e.g., apple).

| Parameter | Result |

| Linearity Range | 1 - 500 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 1.5 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg[2] |

| Mean Recovery (at 10, 50, 100 µg/kg) | 76.5 - 103%[2] |

| Repeatability (RSDr, %) | 2.1 - 9.0%[2] |

| Reproducibility (RSDR, %) | 4.2 - 11.8%[2] |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of Nuarimol in fruit.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logic of using an internal standard for quantification.

Caption: Logic of quantification using an internal standard.

Conclusion

The described method provides a reliable and accurate means for the quantification of Nuarimol residues in fruit samples. The use of the QuEChERS extraction and cleanup procedure is efficient and effective for a wide range of fruit matrices. The incorporation of Nuarimol-d4 as an internal standard is crucial for compensating for matrix effects and ensuring high-quality quantitative results. This method is suitable for routine monitoring of Nuarimol residues and for ensuring compliance with regulatory MRLs.

References

Application Note and Protocol for the Determination of Nuarimol in Water Samples

Introduction

Nuarimol is a systemic fungicide used to control a variety of fungal diseases on crops. Its presence in water bodies due to agricultural runoff is a potential environmental concern. This application note provides a detailed protocol for the quantitative analysis of Nuarimol in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method involves the pre-concentration of Nuarimol from a water sample using a solid-phase extraction cartridge. The analyte is then eluted with an organic solvent, and the eluate is concentrated and analyzed by GC-MS. The quantification is performed using an internal standard to ensure accuracy and precision.

Data Presentation

The performance of this analytical method is summarized in the table below. The data is a composite representation from various studies on pesticide analysis in water.[1][2][3]

| Parameter | Value | Reference |

| Linearity Range | 0.03 - 0.5 µg/L | [4] |

| Limit of Detection (LOD) | 0.0063 - 0.046 µg/L | [5] |

| Limit of Quantification (LOQ) | 0.020 - 0.1 µg/L | [6] |

| Recovery | 70 - 120% | [2][4] |

| Repeatability (RSD) | < 20% | [4] |

Experimental Protocols

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol outlines the steps for extracting and concentrating Nuarimol from water samples.

Materials:

-

Water sample

-

ISOLUTE® C18 SPE cartridges (500 mg/10 mL)[4]

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Deionized water

-

Vacuum manifold for SPE

-

Nitrogen evaporator

Protocol:

-

Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of n-hexane, 5 mL of acetone, 5 mL of methanol, and finally 5 mL of deionized water in a slow dropwise manner.[2] Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.[7]

-

-

Cartridge Drying:

-

After the entire sample has passed through, dry the cartridge under a high vacuum for at least 60 minutes to remove any residual water.[2]

-

-

Elution:

-

Elute the retained Nuarimol from the cartridge by passing 6 mL of n-hexane-acetone (3:1 v/v) followed by 5 mL of methanol.[2]

-

-

Concentration:

-

Collect the eluate and evaporate it to a final volume of 1 mL under a gentle stream of nitrogen at 40 ± 5 °C.[2]

-

The sample is now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the instrumental analysis of the extracted Nuarimol.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Instrumental Conditions:

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Mode | Pulsed Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold 10 min). |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions for Nuarimol | To be determined by injecting a Nuarimol standard |

Protocol:

-

Calibration:

-

Prepare a series of calibration standards of Nuarimol in the appropriate solvent (e.g., ethyl acetate) at concentrations ranging from 0.01 to 1.0 µg/mL.

-

Inject each standard into the GC-MS to establish a calibration curve.

-

-

Sample Analysis:

-

Inject 1 µL of the concentrated sample extract into the GC-MS.

-

Acquire data in SIM mode, monitoring the characteristic ions for Nuarimol.

-

-

Quantification:

-

Identify and integrate the peak corresponding to Nuarimol in the sample chromatogram.

-

Calculate the concentration of Nuarimol in the original water sample using the calibration curve and accounting for the concentration factor from the SPE procedure.

-

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Nuarimol in water samples.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]

Application Note: High-Throughput Analysis of Nuarimol in Environmental and Agricultural Matrices using Nuarimol-d4 Internal Standard

Abstract

This application note details robust and validated methods for the quantitative analysis of Nuarimol in various complex matrices, including soil, water, and agricultural produce. The protocols leverage the use of a stable isotope-labeled internal standard, Nuarimol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] Sample preparation is streamlined using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid matrices and Solid-Phase Extraction (SPE) for aqueous samples.[5][6][7] Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), providing excellent sensitivity and selectivity.[8][9][10]

Introduction

Nuarimol is a systemic fungicide used to control a wide range of fungal diseases on various crops. Its potential for persistence in the environment and presence in food products necessitates sensitive and reliable analytical methods for monitoring its residues.[11] The use of a deuterated internal standard, Nuarimol-d4, is the gold standard for quantitative analysis as it closely mimics the chemical and physical properties of the analyte, thereby compensating for variations during extraction, cleanup, and instrumental analysis. This document provides detailed protocols for researchers, scientists, and drug development professionals for the accurate determination of Nuarimol in soil, water, and representative fruit/vegetable matrices.

Experimental Protocols

Sample Preparation: Soil and Plant Matrices (QuEChERS)

The QuEChERS method is a simple and effective approach for extracting pesticide residues from a wide range of food and agricultural matrices.[5][9][12][13][14]

Materials:

-

Homogenized sample (soil, fruit, or vegetable)

-

Nuarimol-d4 internal standard solution (1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[5]

-

Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

-

50 mL and 15 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 1 µg/mL Nuarimol-d4 internal standard solution.

-

Add 10 mL of acetonitrile.[5]

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube containing PSA and C18.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Sample Preparation: Water Samples (Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of organic analytes from aqueous samples.[6][7][10][12][15]

Materials:

-

Water sample

-

Nuarimol-d4 internal standard solution (1 µg/mL in methanol)

-

SPE cartridges (e.g., C18 or polymeric sorbent)[15]

-

Methanol, HPLC grade

-

Dichloromethane, HPLC grade

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen stream)

-

Autosampler vials

Protocol:

-

Filter the water sample (250 mL) through a 0.45 µm filter to remove any particulate matter.

-

Add 250 µL of the 1 µg/mL Nuarimol-d4 internal standard solution to the filtered water sample.

-

Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes.

-

Elute the retained analytes with 2 x 3 mL of dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile for LC-MS/MS or ethyl acetate for GC-MS) and transfer to an autosampler vial for analysis.

Instrumental Analysis

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Nuarimol: Precursor ion > Product ion 1, Product ion 2

-

Nuarimol-d4: Precursor ion > Product ion 1, Product ion 2

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280°C

-

Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization: Electron Ionization (EI), 70 eV

-

Selected Ion Monitoring (SIM):

-

Nuarimol: Target ion 1, Qualifier ion 1, Qualifier ion 2

-

Nuarimol-d4: Target ion 1, Qualifier ion 1, Qualifier ion 2

-

Data Presentation

Table 1: Method Performance Parameters for Nuarimol Analysis

| Matrix | Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) |

| Soil | QuEChERS-LC-MS/MS | 0.1 | 0.5 | 95 ± 5 | < 10 |

| Apple | QuEChERS-LC-MS/MS | 0.2 | 0.8 | 92 ± 7 | < 12 |

| Grape | QuEChERS-GC-MS | 0.5 | 1.5 | 89 ± 8 | < 15 |

| Water | SPE-GC-MS | 0.01 | 0.05 | 98 ± 4 | < 8 |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary based on instrumentation and specific matrix characteristics.

Mandatory Visualization

References

- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]